Cas no 1388106-51-1 ((2R)-4,4-dimethylpentan-2-amine)

(2R)-4,4-ジメチルペンタン-2-アミンは、光学活性を有するアミン化合物であり、キラルな構造が特徴です。この化合物は、不斉合成や医薬品中間体としての応用が期待されます。特に、立体選択的反応における触媒や補助剤としての利用が可能です。高い立体純度と安定性を備えており、有機合成化学の分野で有用な試薬です。分子内の4,4-ジメチル基が立体障害を生じさせるため、特定の反応において選択性を向上させる効果があります。実験室規模から工業的生産まで、幅広い用途に対応可能です。

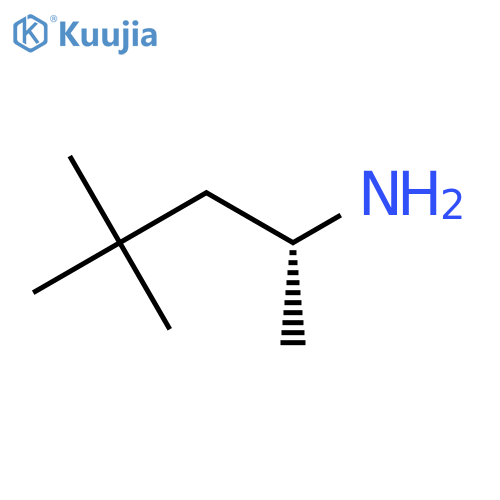

1388106-51-1 structure

商品名:(2R)-4,4-dimethylpentan-2-amine

(2R)-4,4-dimethylpentan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2R)-4,4-dimethylpentan-2-amine

- 1388106-51-1

- SCHEMBL14174686

- (R)-4,4-Dimethylpentan-2-amine

- EN300-1827583

-

- インチ: 1S/C7H17N/c1-6(8)5-7(2,3)4/h6H,5,8H2,1-4H3/t6-/m1/s1

- InChIKey: XAVBRZMHQJCGDI-ZCFIWIBFSA-N

- ほほえんだ: N[C@H](C)CC(C)(C)C

計算された属性

- せいみつぶんしりょう: 115.136099547g/mol

- どういたいしつりょう: 115.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 61.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 26Ų

(2R)-4,4-dimethylpentan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1827583-2.5g |

(2R)-4,4-dimethylpentan-2-amine |

1388106-51-1 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1827583-1.0g |

(2R)-4,4-dimethylpentan-2-amine |

1388106-51-1 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1827583-10g |

(2R)-4,4-dimethylpentan-2-amine |

1388106-51-1 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1827583-1g |

(2R)-4,4-dimethylpentan-2-amine |

1388106-51-1 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1827583-0.25g |

(2R)-4,4-dimethylpentan-2-amine |

1388106-51-1 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1827583-5.0g |

(2R)-4,4-dimethylpentan-2-amine |

1388106-51-1 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1827583-0.1g |

(2R)-4,4-dimethylpentan-2-amine |

1388106-51-1 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1827583-10.0g |

(2R)-4,4-dimethylpentan-2-amine |

1388106-51-1 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1827583-5g |

(2R)-4,4-dimethylpentan-2-amine |

1388106-51-1 | 5g |

$3396.0 | 2023-09-19 | ||

| Enamine | EN300-1827583-0.05g |

(2R)-4,4-dimethylpentan-2-amine |

1388106-51-1 | 0.05g |

$983.0 | 2023-09-19 |

(2R)-4,4-dimethylpentan-2-amine 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

1388106-51-1 ((2R)-4,4-dimethylpentan-2-amine) 関連製品

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量